ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bicyclo[510]octa-2,4-diene-8-carboxylate is a chemical compound with the molecular formula C11H14O2 It is a bicyclic structure that includes a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate typically involves the use of rhodium-catalyzed reactions. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is catalyzed by a rhodium(I) complex with a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the reaction sequence .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that other molecules might not, making it a valuable tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate is unique due to its specific bicyclic structure and the presence of the carboxylate ester functional group. This combination of features makes it distinct from other similar compounds and provides unique reactivity and binding properties.
Properties
CAS No. |
55169-17-0 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12)10-8-6-4-3-5-7-9(8)10/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
NOFDQMMVKIVWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1C=CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.